molecular formula C11H7N3OS2 B2709639 N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681168-92-3

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2709639
CAS RN: 681168-92-3
M. Wt: 261.32
InChI Key: DGSMDZPZRFLOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as synthetic drugs . Thiazoles are known for their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

Thiazole derivatives can be synthesized in good yields through various methods . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions. For example, they can participate in C-H substitution reactions under the catalysis of the palladium/copper system .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to exhibit antimicrobial activity . For instance, some synthesized compounds exhibited discrete antimicrobial activity . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the development of new antimicrobial agents.

Antitumor and Cytotoxic Activity

Thiazole derivatives have also been associated with antitumor and cytotoxic activities . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer . This indicates the potential use of “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” in cancer treatment.

Antifungal Activity

Thiazole-based compounds have been reported to exhibit antifungal activity . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could be used in the development of antifungal agents.

Agricultural Applications

Some thiazole derivatives were found to promote plant growth and increase seed yield and oil content . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in agricultural applications to enhance crop yield and quality.

Antiviral Activity

Thiazole derivatives have been associated with antiviral properties . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the development of new antiviral agents.

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the treatment of inflammatory conditions.

Antidepressant Activity

Thiazole derivatives have been associated with antidepressant properties . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the treatment of depressive disorders.

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . This suggests that “N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” could potentially be used in the development of new antioxidant agents.

Mechanism of Action

Target of Action

The primary targets of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives have been found to influence various biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

The ADME properties of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Safety and Hazards

The safety and hazards of thiazole compounds can vary depending on their specific structure. Some thiazole compounds can cause skin burns, eye damage, and respiratory irritation .

Future Directions

Thiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of novel thiazole derivatives with improved pharmacological profiles .

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS2/c15-10(14-11-12-3-4-16-11)7-1-2-8-9(5-7)17-6-13-8/h1-6H,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSMDZPZRFLOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.